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molecular formula C14H13N3O2S B8478397 Benzo[b]thiophene-2-carboxamide,3-amino-7-cyano-4-(cyclobutyloxy)-

Benzo[b]thiophene-2-carboxamide,3-amino-7-cyano-4-(cyclobutyloxy)-

Cat. No. B8478397
M. Wt: 287.34 g/mol
InChI Key: IVAANWGHOKYOCE-UHFFFAOYSA-N
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Patent
US07329764B2

Procedure details

To a stirred solution of the above amide (200 mg, 0.655 mmol) in DMF (3 mL) was added cyanuric chloride (60 mg, 0.325 mmol). The reaction was stirred at room temperature for 1 h. The mixture was slowly diluted with water (10 mL) and extracted with dichloromethane. The aqueous phase was allowed to stand for two weeks then the precipitate formed was collected by filtration, rinsed with MeOH and dried in vacuo to give the title compound (93.5 mg, 0.315 mmol, 48.1%).
Name
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
48.1%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]2[C:13]([O:14][CH:15]3[CH2:18][CH2:17][CH2:16]3)=[CH:12][CH:11]=[C:10]([C:19]([NH2:21])=O)[C:4]=2[S:5][C:6]=1[C:7]([NH2:9])=[O:8].N1C(Cl)=NC(Cl)=NC=1Cl>CN(C=O)C.O>[NH2:1][C:2]1[C:3]2[C:13]([O:14][CH:15]3[CH2:18][CH2:17][CH2:16]3)=[CH:12][CH:11]=[C:10]([C:19]#[N:21])[C:4]=2[S:5][C:6]=1[C:7]([NH2:9])=[O:8]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
NC=1C2=C(SC1C(=O)N)C(=CC=C2OC2CCC2)C(=O)N
Name
Quantity
60 mg
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WAIT
Type
WAIT
Details
to stand for two weeks
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
rinsed with MeOH
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C2=C(SC1C(=O)N)C(=CC=C2OC2CCC2)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.315 mmol
AMOUNT: MASS 93.5 mg
YIELD: PERCENTYIELD 48.1%
YIELD: CALCULATEDPERCENTYIELD 48.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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